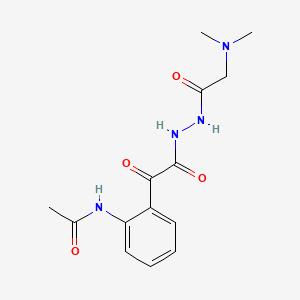
1-((o-Acetamidophenyl)oxalyl)-2-((dimethylamino)acetyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((o-Acetamidophenyl)oxalyl)-2-((dimethylamino)acetyl)hydrazine is a useful research compound. Its molecular formula is C14H18N4O4 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((o-Acetamidophenyl)oxalyl)-2-((dimethylamino)acetyl)hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C14H18N4O4 and a molecular weight of 306.32 g/mol, features a complex structure that may influence its pharmacological properties.
Chemical Structure
The structural representation of this compound is crucial for understanding its biological interactions. The compound consists of an oxalyl moiety linked to an acetamidophenyl group and a dimethylaminoacetyl hydrazine core.
Biological Activity Overview
Research on the biological activity of this compound has revealed several key areas of interest:
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated.
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, with studies indicating effectiveness against both Gram-positive and Gram-negative bacteria. The mode of action appears to disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Detailed Findings
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7). Flow cytometry analysis indicated an increase in apoptotic cells after treatment with varying concentrations of the compound over 24 hours .
- Antimicrobial Efficacy : In vitro assays revealed that this compound inhibited the growth of multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be within clinically relevant ranges, suggesting potential for further development as an antimicrobial agent .
- Mechanistic Insights : Investigations into the mechanism of action indicated that the compound may interact with cellular membranes, altering permeability and leading to cell death in susceptible bacterial strains . Additionally, docking studies have suggested potential binding sites on target enzymes, warranting further exploration for therapeutic applications.
Properties
CAS No. |
84966-94-9 |
|---|---|
Molecular Formula |
C14H18N4O4 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(dimethylamino)acetyl]hydrazinyl]-2-oxoacetyl]phenyl]acetamide |
InChI |
InChI=1S/C14H18N4O4/c1-9(19)15-11-7-5-4-6-10(11)13(21)14(22)17-16-12(20)8-18(2)3/h4-7H,8H2,1-3H3,(H,15,19)(H,16,20)(H,17,22) |
InChI Key |
GFAHXOGHHLIDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C(=O)NNC(=O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















